Cas no 178477-21-9 (N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine)
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 6-Anilinotetralin
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- Inchi: 1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-3,8-12,17H,4-7H2
- InChI Key: BVEJKUFQXZTXNL-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C1C=CC2=C(C=1)CCCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 4.8
- Topological Polar Surface Area: 12
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006751-5g |
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
178477-21-9 | 95% | 5g |
400.00 USD | 2021-06-15 | |
| Chemenu | CM139796-5g |
N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
178477-21-9 | 95% | 5g |
$281 | 2021-08-05 | |
| Chemenu | CM139796-5g |
N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
178477-21-9 | 95% | 5g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD12131399-5g |
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
178477-21-9 | 95+% | 5g |
$297 | 2024-07-24 |
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine
N-Phenyl-5,6,7,8-Tetrahydronaphthalen-2-Amine: A Comprehensive Overview
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS No. 178477-21-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of tetralin (tetrahydronaphthalene), with a phenyl group attached to the nitrogen atom at the 2-position. The structure of this compound is characterized by a rigid bicyclic framework, which imparts unique electronic and steric properties. Recent studies have highlighted its potential applications in drug design, polymer synthesis, and as a building block for advanced materials.
N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine exhibits a range of interesting physical and chemical properties. Its molecular weight is approximately 241.34 g/mol, and it exists as a solid at room temperature. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and THF. Its melting point is around 150°C, making it suitable for various thermal processing applications. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, which suggests potential applications in optoelectronic devices.
The synthesis of N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves a multi-step process. One common approach is the Friedel-Crafts alkylation of tetralin with an appropriate phenylating agent in the presence of a Lewis acid catalyst. This method has been optimized in recent studies to improve yield and purity. Another method involves the coupling of tetralin with phenyl groups using transition metal catalysts such as palladium(0) complexes. These advancements have made the synthesis of this compound more efficient and scalable for industrial applications.
Recent research has explored the use of N-Phenyl-tetrahydronaphthalenamine derivatives in drug design. The compound's rigid structure and electron-donating amino group make it an attractive candidate for designing bioactive molecules targeting various therapeutic areas. For instance, studies have shown that this compound can act as a template for designing inhibitors of kinase enzymes, which are implicated in cancer and inflammatory diseases. Its ability to form hydrogen bonds and π–π interactions with biomolecules further enhances its potential as a lead compound in medicinal chemistry.
In addition to its role in drug design, N-Phenyl-tetrahydronaphthalenamine has found applications in polymer science. The compound can be used as a monomer for synthesizing polyamides and polyurethanes with tailored mechanical and thermal properties. Recent advancements in polymerization techniques have enabled the incorporation of this compound into high-performance materials for aerospace and automotive industries.
The environmental impact of N-Phenyl-tetrahydronaphthalenamine has also been a topic of recent research. Studies have shown that the compound is biodegradable under specific conditions, making it an eco-friendly alternative to traditional synthetic materials. Its degradation pathways involve hydrolysis and microbial action, which reduce its persistence in the environment.
In conclusion, N-Phenyl-tetrahydronaphthalenamine (CAS No. 178477-21-9) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike.
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